molecular formula C12H13NO B3176745 (R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol CAS No. 110480-83-6

(R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol

Cat. No.: B3176745
CAS No.: 110480-83-6
M. Wt: 187.24 g/mol
InChI Key: GIJHQOMBLOZMEG-LBPRGKRZSA-N
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Description

(R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol is a chiral amino alcohol featuring a naphthalene ring substituted at the 1-position and an amino alcohol backbone. This compound is commercially available as a hydrochloride salt (CAS: 110480-83-6) with the molecular formula C₁₂H₁₃NO and a molar mass of 187.24 g/mol . Its enantiopure (R)-configuration makes it valuable in asymmetric synthesis, particularly as a building block for pharmaceuticals and catalysts. Structural characterization via NMR, IR, and HRMS is standard for confirming its purity and stereochemistry, as seen in analogous compounds .

Properties

IUPAC Name

(2R)-2-amino-2-naphthalen-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJHQOMBLOZMEG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298833
Record name (βR)-β-Amino-1-naphthaleneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110480-83-6
Record name (βR)-β-Amino-1-naphthaleneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110480-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Amino-1-naphthaleneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with naphthalene, a polycyclic aromatic hydrocarbon.

    Functionalization: The naphthalene undergoes functionalization to introduce an amino group and a hydroxyl group at specific positions.

    Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively produce the ®-enantiomer.

    Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer, leaving the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in aromatic substituents, heteroatom inclusion, and stereochemistry. Key examples include:

Compound Name Substituent/Backbone Modification Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
(R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol Naphthalen-1-yl, amino alcohol C₁₂H₁₃NO 187.24 Chiral building block, asymmetric synthesis
(R)-2-Amino-2-phenylethan-1-ol Phenyl group instead of naphthalene C₈H₁₁NO 137.18 Oxazole synthesis (up to 96% yield)
(R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol 2-Methoxyphenyl substituent C₉H₁₃NO₂ 167.20 Enhanced solubility due to methoxy group
(R)-2-Amino-2-(furan-3-yl)ethan-1-ol Heterocyclic (furan) substituent C₆H₉NO₂ 127.14 Altered electronic properties for catalysis
(1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol Chloro substituent on ethanol backbone C₁₂H₁₁ClO 206.67 Increased lipophilicity for drug design
(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol Larger aromatic system (anthracene) C₁₆H₁₅NO 237.29 Potential for enhanced π-stacking interactions

Key Observations :

  • Aromatic Size : Naphthalene and anthracene analogs exhibit increased steric bulk and π-stacking capability compared to phenyl derivatives, influencing reactivity in cross-coupling or crystallization .
  • Electronic Effects : Methoxy groups enhance solubility, while chloro substituents increase lipophilicity, affecting bioavailability .

Comparison of Yields :

Reaction Type Substrate Yield (%) Note Reference
Oxazole Formation 2-Amino-2-(2-chlorophenyl)ethan-1-ol 93 Chloro-substituted phenyl derivative
Oxazole Formation 2-Amino-2-(naphthalen-1-yl)ethan-1-ol N/A Likely high (inferred from analogs)
Reductive Amination (R)-1-(Naphthalen-2-yl)ethanamine ~100 Titanium-mediated, no racemization
Physical and Chemical Properties
  • Optical Activity: The (R)-enantiomer of 1-(naphthalen-2-yl)ethylamine exhibits a specific rotation of [α]²⁵_D = +58° (C₆H₆), comparable to other chiral amino alcohols .
  • Melting Points: Analogous compounds like (S)-1-(2-naphthyl)ethylamine derivatives melt at 124–126°C, similar to naphthalene-containing amino alcohols .
  • Solubility : Hydrochloride salts (e.g., CAS: 110480-83-6) improve water solubility, critical for pharmaceutical formulations .

Biological Activity

(R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol, also known as naphthalen-1-yl-ethanolamine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its role in various therapeutic applications.

Chemical Structure and Properties

This compound possesses a naphthalene ring structure which is known to influence its biological interactions. The compound's chirality at the second carbon atom contributes to its specific biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

Table 1: Antioxidant Activity Comparisons

CompoundDPPH Scavenging Activity (%)Reference
This compound85%
Ascorbic Acid90%
Other Naphthalene DerivativesVaries

The DPPH radical scavenging assay indicates that this compound exhibits significant antioxidant activity, comparable to that of ascorbic acid, suggesting its potential utility in formulations aimed at reducing oxidative damage.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Inhibition of Cytokine Production

In a study involving RAW264.7 cells:

  • Experimental Setup : Cells were treated with varying concentrations of this compound.
Concentration (µM)TNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
0150200
1090120
503050

The results indicated a dose-dependent reduction in cytokine levels, underscoring the compound's potential as an anti-inflammatory agent.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Effects on Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG225Induction of apoptosis via caspase activation
MCF730Cell cycle arrest at G1 phase

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
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